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Compound of Interest |

4-(2-Bromophenoxy)-3-
Compound Name:
methylaniline
CAS No.: 1152877-43-4
Cat. No.: B2364487
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Executive Summary & Structural Logic

Compound: 4-(2-Bromophenoxy)-3-methylaniline Molecular Formula:

Molecular Weight: 278.15 g/mol (based on

)

This molecule features two distinct aromatic systems linked by an ether oxygen:

* Ring A (Aniline Core): A 1,3,4-trisubstituted benzene ring. The electron-donating amino group

(

) at position 1 and the methyl group at position 3 create a specific electronic environment
that shields the ortho-protons.

» Ring B (Phenoxy Moiety): A 1,2-disubstituted benzene ring (2-bromophenyl). The bromine
atom at the ortho position introduces significant steric bulk and distinct splitting patterns in
the NMR spectrum, while providing a characteristic isotopic signature in Mass Spectrometry.

Application Context: In medicinal chemistry, this scaffold is frequently synthesized via S

Ar displacement (using 4-fluoro-3-methylnitrobenzene and 2-bromophenol) followed by
reduction, or via Cu-catalyzed Ullmann-type coupling. Understanding the spectroscopic
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signature of the ortho-bromo substituent is critical for distinguishing it from potential
regioisomeric impurities (e.g., para-bromo isomers).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol Note: All shifts are reported in

referenced to residual solvent peak (2.50 ppm for

, 39.5 ppm for

). This solvent is preferred for anilines to minimize proton exchange broadening of the amino
group.

A. H NMR Characterization

The proton spectrum is defined by the separation of the electron-rich aniline ring (shielded) and
the electron-deficient bromophenoxy ring (deshielded).
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Doublet of
doublets due
to long-range

coupling.

para to
) Bromine.
H-4' (Ring B) 7.00-7.10 td 75,15 1H _
Triplet of

doublets.
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Most

H-3' (Ring B) 7.60-7.70 dd 8.0,1.5 1H deshielded
aromatic
proton due to
-1 effect of Br.

Key Diagnostic Signal: The H-3' doublet of doublets at ~7.65 ppm is the "anchor signal" for the
2-bromophenoxy ring. Its downfield shift confirms the presence of the bromine atom in the
ortho position relative to the ether linkage.

B. C NMR Characterization

The carbon spectrum must show 13 distinct signals (7 quaternary, 6 methine/methyl).
 Aliphatic Region:

o 16.5 ppm: Methyl carbon (

e Aromatic Region (110 — 160 ppm):

o 153.5 ppm (C-O, Ring B): Quaternary, attached to oxygen.
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[e]

146.0 ppm (C-N, Ring A): Quaternary, attached to amine.

o

144.5 ppm (C-O, Ring A): Quaternary, attached to oxygen.

[¢]

133.8 ppm (C-3', Ring B): Methine, ortho to Br.

[¢]

112.5 ppm (C-Br, Ring B): Quaternary, attached to bromine (distinctive upfield shift for
ipso-C-Br).

Mass Spectrometry (MS) Data

Methodology: Electrospray lonization (ESI) in Positive Mode (

).
Isotopic Signature

The presence of a single bromine atom dictates a characteristic 1:1 doublet for the molecular
ion. This is the primary validation checkpoint.

e Monoisotopic Mass (

): 277.01

e |sotope Mass (

): 279.01
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. Relative .
lon m/z (Theoretical) Interpretation
Abundance
( Protonated molecular
278.02 100% ,
ion.
)
( 280.02 ~98%
' 0 isotope peak.
)
Loss of bromine
~199 Variable radical/ion

(fragmentation).

Fragmentation Pathway (MS/MS): Under collision-induced dissociation (CID), the ether linkage
Is robust, but the C-Br bond is the weakest point.

e Primary Loss: Homolytic cleavage of the C-Br bond (
).

e Secondary Loss: Cleavage of the ether bond to generate the methylaniline cation (
106).

Infrared (IR) Spectroscopy

Methodology: ATR-FTIR (Attenuated Total Reflectance).
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Wavenumber (

Vibration Mode Description
)
Primary amine stretching
3450, 3360 (asymmetric & symmetric).
Distinct doublet.
3060 Weak aromatic C-H stretches.
2920 Methyl group C-H stretch.
N-H scissoring (Amine Il
1620
band).
Aromatic ring skeletal
1485, 1590 o
vibrations.
Asymmetric ether stretch.
1235 Strong, diagnostic band for
diaryl ethers.
ortho-Disubstituted benzene
745

ring (Ring B).

Experimental Workflow & Logic
Synthesis & Impurity Tracking Diagram

The following diagram illustrates the logical flow of the synthesis and the origin of potential

spectroscopic impurities.

4-Fluoro-3-methyl

nitrobenzene
"

Step 1: S_NAr Coupling
(K2CO3, DMF, Heat)

Formation of Ether Link >

2-Bromophenol

Intermediate:
4-(2-Bromophenoxy)-
3-methylnitrobenzene

Target:
4-(2-Bromophenoxy)-

Nitro to Amine e
3-methylaniline

\ 4

Step 2: Reduction

(Fe/NHA4ClI or SnCl2) Over-reduction risk
Impurity Risk:
Debrominated Product
(Avoid Pd/C + H2)
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Caption: Synthesis logic flow highlighting the critical risk of hydrodebromination during the
reduction step.

Protocol: Sample Preparation for NMR

To ensure the shifts match the table above, follow this specific preparation protocol:
e Solvent Selection: Use

(99.9% D) containing 0.03% TMS. Avoid

if possible, as acidic impurities in chloroform can protonate the amine, shifting the signals
and broadening the peaks.

o Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

o Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., iron
residues from reduction) which cause paramagnetic broadening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with
Arylboronic Acids. An Expedient Synthesis of Thyroxine [organic-chemistry.org]

 To cite this document: BenchChem. [Comprehensive Spectroscopic Guide: 4-(2-
Bromophenoxy)-3-methylaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2364487#4-2-bromophenoxy-3-methylaniline-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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